molecular formula C19H20N2O2 B4986661 6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione

6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B4986661
M. Wt: 308.4 g/mol
InChI Key: RVHUVXBCEPANOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by the presence of an azepane ring, a methyl group, and a benzo[de]isoquinoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate benzo[de]isoquinoline precursor with an azepane derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione is unique due to its specific structural features, such as the presence of a methyl group and the azepane ring.

Properties

IUPAC Name

6-(azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-20-18(22)14-8-6-7-13-16(21-11-4-2-3-5-12-21)10-9-15(17(13)14)19(20)23/h6-10H,2-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHUVXBCEPANOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)N4CCCCCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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